![molecular formula K2O6S2 B087847 Potassium dithionate CAS No. 13455-20-4](/img/structure/B87847.png)
Potassium dithionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dithionate is a chemical compound with the molecular formula K2S2O6. It is a white crystalline powder that is soluble in water. This compound is widely used in various scientific research applications due to its unique properties and characteristics.
Wissenschaftliche Forschungsanwendungen
Potassium dithionate is widely used in various scientific research applications. It is commonly used as a reducing agent in the synthesis of organic compounds. It is also used as a catalyst in various chemical reactions. This compound is also used in the production of fireworks and pyrotechnics due to its ability to produce bright green flames.
Wirkmechanismus
Potassium dithionate acts as a reducing agent in various chemical reactions. It can donate electrons to other molecules and reduce them to a lower oxidation state. This property of this compound is used in the synthesis of organic compounds and in various other chemical reactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on the human body. It is considered to be non-toxic and safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium dithionate has several advantages for use in lab experiments. It is a highly effective reducing agent and catalyst in various chemical reactions. It is also relatively inexpensive and readily available. However, this compound has some limitations. It is not stable in the presence of moisture and air and can decompose rapidly. It is also not suitable for use in reactions that require a strong reducing agent.
Zukünftige Richtungen
There are several future directions for the use of potassium dithionate in scientific research. One potential application is in the development of new catalysts for chemical reactions. This compound could also be used in the synthesis of new organic compounds with unique properties and characteristics. Additionally, further research could be done to explore the potential use of this compound in the production of green pyrotechnic flames.
Conclusion:
This compound is a versatile and useful chemical compound with a wide range of scientific research applications. Its unique properties and characteristics make it an important tool for chemists and researchers. Further research into the potential applications of this compound could lead to new discoveries and innovations in the field of chemistry.
Synthesemethoden
Potassium dithionate can be synthesized by the reaction of potassium sulfite with sulfuric acid. The reaction is as follows:
K2SO3 + H2SO4 → K2S2O6 + H2O
The reaction takes place at a temperature of around 50-60°C. The resulting product is then purified and dried to obtain this compound in its pure form.
Eigenschaften
CAS-Nummer |
13455-20-4 |
---|---|
Molekularformel |
K2O6S2 |
Molekulargewicht |
238.33 g/mol |
InChI |
InChI=1S/2K.H2O6S2/c;;1-7(2,3)8(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 |
InChI-Schlüssel |
POXRUQZSBXFWGH-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)S(=O)(=O)[O-].[K+].[K+] |
Kanonische SMILES |
[O-]S(=O)(=O)S(=O)(=O)[O-].[K+].[K+] |
Andere CAS-Nummern |
13455-20-4 |
Verwandte CAS-Nummern |
14970-71-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.